(9Z,9'Z)-(R)-3-((13Z,16Z)-Docosa-13,16-dienoyloxy)propane-1,2-diyl bis(tetradec-9-enoate)

Description

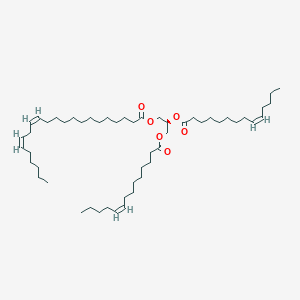

(9Z,9’Z)-®-3-((13Z,16Z)-Docosa-13,16-dienoyloxy)propane-1,2-diyl bis(tetradec-9-enoate) is a complex organic compound characterized by its multiple unsaturated fatty acid chains

Properties

Molecular Formula |

C53H94O6 |

|---|---|

Molecular Weight |

827.3 g/mol |

IUPAC Name |

[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] (13Z,16Z)-docosa-13,16-dienoate |

InChI |

InChI=1S/C53H94O6/c1-4-7-10-13-16-19-22-23-24-25-26-27-28-29-32-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-31-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-20-17-14-11-8-5-2/h14-19,23-24,50H,4-13,20-22,25-49H2,1-3H3/b17-14-,18-15-,19-16-,24-23-/t50-/m0/s1 |

InChI Key |

BCDPXNSQOZJOQG-NXCSRSINSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCC)OC(=O)CCCCCCC/C=C\CCCC |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCC)OC(=O)CCCCCCCC=CCCCC |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9Z,9’Z)-®-3-((13Z,16Z)-Docosa-13,16-dienoyloxy)propane-1,2-diyl bis(tetradec-9-enoate) typically involves the esterification of glycerol with docosa-13,16-dienoic acid and tetradec-9-enoic acid. The reaction is catalyzed by acid or base catalysts under controlled temperature and pressure conditions to ensure the formation of the desired ester bonds.

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts such as lipases to achieve regioselective esterification. This method offers advantages in terms of mild reaction conditions and higher selectivity, which are crucial for large-scale production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated carbon-carbon double bonds, leading to the formation of epoxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Epoxides, diols, and hydroxylated derivatives.

Reduction: Saturated fatty acid esters.

Substitution: Amides, ethers, and other substituted esters.

Scientific Research Applications

Chemistry: The compound is used as a model molecule to study esterification and transesterification reactions. It also serves as a substrate in enzymatic studies involving lipases and esterases.

Biology: In biological research, this compound is investigated for its role in lipid metabolism and its potential as a bioactive lipid mediator.

Medicine: The compound’s derivatives are explored for their anti-inflammatory and anti-cancer properties. They are also studied for their potential use in drug delivery systems.

Industry: In the industrial sector, the compound is used in the formulation of biodegradable polymers and surfactants. Its unique structure makes it suitable for applications in materials science, particularly in the development of novel biomaterials.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular lipid membranes. It can modulate membrane fluidity and permeability, influencing various cellular processes. The molecular targets include enzymes involved in lipid metabolism, such as lipases and phospholipases. The pathways involved may include signaling cascades related to inflammation and cell proliferation.

Comparison with Similar Compounds

- (9Z,9’Z)-®-3-(Docosahexaenoyloxy)propane-1,2-diyl bis(tetradec-9-enoate)

- (9Z,9’Z)-®-3-(Eicosapentaenoyloxy)propane-1,2-diyl bis(tetradec-9-enoate)

- (9Z,9’Z)-®-3-(Arachidonoyloxy)propane-1,2-diyl bis(tetradec-9-enoate)

Uniqueness: The presence of multiple unsaturated fatty acid chains in (9Z,9’Z)-®-3-((13Z,16Z)-Docosa-13,16-dienoyloxy)propane-1,2-diyl bis(tetradec-9-enoate) imparts unique physicochemical properties, such as enhanced fluidity and reactivity. These characteristics distinguish it from other similar compounds and make it particularly valuable in research and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.